N-Benzylbenzo[d][1,3]dioxol-5-amine
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Overview
Description
N-(phenylmethyl)-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with an amine group and a phenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole with phenylmethylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of N-(phenylmethyl)-1,3-benzodioxol-5-amine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(phenylmethyl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated compounds such as benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzodioxole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
N-(phenylmethyl)-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(phenylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(phenylmethyl)-1,3-benzodioxol-5-amine: shares structural similarities with other benzodioxole derivatives such as:
Uniqueness
The uniqueness of N-(phenylmethyl)-1,3-benzodioxol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-benzyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8,15H,9-10H2 |
InChI Key |
OFVNZOJVKWKSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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